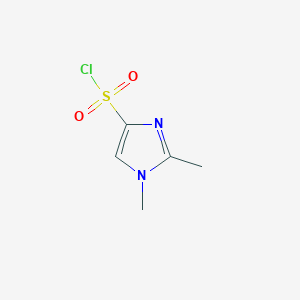

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-dimethylimidazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-7-5(3-8(4)2)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPAFTHVNSBWVQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371234 | |

| Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137049-02-6 | |

| Record name | 1,2-Dimethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137049-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIMETHYL-1H-IMIDAZOLE-4-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride synthesis protocol

An In-depth Technical Guide to the Synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

Introduction

This compound is a versatile chemical intermediate of significant interest to researchers and drug development professionals. Its structure, which combines a biologically relevant dimethylimidazole core with a reactive sulfonyl chloride group, makes it a valuable building block for synthesizing a wide array of complex molecules, including novel pharmaceutical candidates and agrochemicals.[1][2] The sulfonyl chloride moiety allows for the facile introduction of the imidazole scaffold into various molecular architectures through reactions like sulfonamide formation.[2] This guide provides a detailed protocol for its synthesis, focusing on the chlorosulfonation of its precursor, 1,2-dimethylimidazole.

Overall Synthesis Pathway

The synthesis is typically performed in a two-step sequence. First, the precursor 1,2-dimethylimidazole is synthesized from 2-methylimidazole. Second, this precursor undergoes direct chlorosulfonation to yield the final product, this compound.

Caption: Overall two-step synthesis pathway for the target compound.

Experimental Protocols

Step 1: Synthesis of 1,2-Dimethylimidazole (Precursor)

This procedure outlines the N-methylation of 2-methylimidazole using dimethyl carbonate.

Methodology:

-

A reaction vessel is charged with 2-methylimidazole and a high-boiling organic solvent such as dimethylformamide (DMF) or chlorobenzene.[1]

-

The mixture is heated to a temperature between 120–140 °C.[1]

-

Dimethyl carbonate is added dropwise over a period of 6 to 20 hours while maintaining the reaction temperature.[1]

-

After the addition is complete, the reaction mixture is held at an "insulation" temperature of 130–200 °C for an additional 1 to 5 hours to ensure the reaction goes to completion.[1]

-

Upon cooling, the crude product is isolated and purified by vacuum distillation.[1]

Quantitative Data Summary:

| Parameter | Value | Reference |

| Starting Material | 2-Methylimidazole | [1] |

| Reagent | Dimethyl Carbonate | [1] |

| Solvent | DMF, Chlorobenzene, or Glycol Monoethyl Ether | [1] |

| Reaction Temperature | 120–180 °C (Optimal: 120–140 °C) | [1] |

| Reagent Addition Time | 6–20 hours | [1] |

| Post-Reaction Hold Time | 1–5 hours at 130–200 °C | [1] |

| Purification | Vacuum Distillation (4.0–8.0 kPa, 50–110 °C) | [1] |

Step 2: Synthesis of this compound

This protocol details the direct chlorosulfonation of the 1,2-dimethylimidazole precursor. This reaction is highly exothermic and requires careful temperature control and anhydrous conditions.[1]

Methodology:

-

In a flask equipped with a dropping funnel and under an inert nitrogen atmosphere, prepare a stirred solution of chlorosulfonic acid in a suitable solvent like chloroform. Cool this solution to 0 °C using an ice bath.[3]

-

Separately, dissolve 1,2-dimethylimidazole (1 equivalent) in chloroform.

-

Slowly add the 1,2-dimethylimidazole solution to the stirred, cooled chlorosulfonic acid solution. The temperature must be carefully controlled and maintained, ideally below 50 °C, to prevent decomposition.[1]

-

After the addition is complete, the reaction mixture may be slowly warmed and stirred for several hours until the reaction is complete (monitored by TLC).[3]

-

For improved yield, thionyl chloride can be added to the reaction mass, which is then stirred for an additional 2 hours.[3]

-

The reaction is quenched by carefully and slowly pouring the mixture into a beaker containing crushed ice and water.[3]

-

The quenched mixture is transferred to a separatory funnel. The organic layer (containing the product) is separated.

-

The aqueous layer is extracted with a fresh portion of an organic solvent (e.g., dichloromethane).[3]

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.[3][4]

-

The solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization if necessary.[1]

Quantitative Data Summary:

| Parameter | Value/Condition | Reference |

| Starting Material | 1,2-Dimethylimidazole | [1] |

| Reagent | Chlorosulfonic Acid | [1][3] |

| Optional Reagent | Thionyl Chloride (SOCl₂) | [1][3] |

| Solvent | Chloroform or Dichloromethane | [3] |

| Reaction Temperature | Controlled addition at 0 °C; reaction < 50 °C | [1] |

| Work-up | Quenching in ice-water, extraction with organic solvent | [3] |

| Purification | Recrystallization from a suitable solvent (e.g., isopropyl alcohol) | [1] |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the chlorosulfonation and subsequent work-up process.

Caption: Workflow for the chlorosulfonation of 1,2-dimethylimidazole.

Safety and Handling

Both chlorosulfonic acid and the resulting sulfonyl chloride product are hazardous materials.

-

Chlorosulfonic Acid: Reacts violently with water, is highly corrosive, and causes severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

This compound: As a sulfonyl chloride, it is expected to be a corrosive substance that causes severe skin burns and eye damage.[5] It is also harmful if swallowed.[5] Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.

References

- 1. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Applications of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC), a key reagent in synthetic and analytical chemistry. This document consolidates available data on its molecular characteristics, stability, and established uses, particularly as a derivatization agent in mass spectrometry. Detailed experimental protocols for its application are provided, alongside visualizations of synthetic and analytical workflows. This guide also highlights areas where experimental data is currently lacking, identifying opportunities for future research.

Introduction

This compound, with the CAS number 137049-02-6, is a heterocyclic compound featuring a dimethylated imidazole ring functionalized with a reactive sulfonyl chloride group.[1] This combination of a biologically relevant imidazole scaffold and a highly reactive chemical handle makes it a valuable tool in medicinal chemistry and analytical sciences.[1] Its primary application lies in its ability to derivatize molecules containing nucleophilic functional groups (such as hydroxyls and amines), thereby enhancing their detectability in analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be treated accordingly.

Table 1: General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 137049-02-6 | [1] |

| Molecular Formula | C₅H₇ClN₂O₂S | |

| Molecular Weight | 194.64 g/mol | |

| Appearance | White to pale yellow solid | [1] |

| Purity | Available commercially at ≥95% or ≥97% | [1] |

| IUPAC Name | This compound | |

| SMILES | CN1C=C(N=C1C)S(Cl)(=O)=O |

Table 2: Experimental and Predicted Physicochemical Data

| Property | Value | Type | Source(s) |

| Melting Point | 91-94 °C | Experimental | [1] |

| Boiling Point | Not available | Experimental data lacking | |

| Solubility | Sparingly soluble in water | Qualitative | [1] |

| pKa | 1.18 ± 0.70 | Predicted | [1] |

| LogP | 0.65602 | Computational | |

| Topological Polar Surface Area (TPSA) | 51.96 Ų | Computational | |

| Storage Conditions | 2-8°C, under inert atmosphere | Recommendation |

Synthesis and Purification

The synthesis of this compound is generally achieved through the chlorosulfonation of its precursor, 1,2-dimethylimidazole. While a detailed, step-by-step protocol specifically for the 4-isomer is not widely published, the general chemical transformation is understood.

General Synthesis Pathway

The reaction involves treating 1,2-dimethylimidazole with a chlorosulfonating agent, such as chlorosulfonic acid, under controlled temperature conditions to prevent decomposition.

Caption: High-level overview of the synthesis pathway.

Purification

Standard techniques for the purification of sulfonyl chlorides are applicable. These methods, which require careful execution due to the compound's sensitivity to moisture, include:

-

Recrystallization: Using a suitable solvent system.

-

Flash Chromatography: On silica gel, with a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate).

Note: A specific, validated purification protocol for this compound is not available in the reviewed literature.

Experimental Protocols and Applications

The primary documented application of this compound is as a derivatization agent to enhance the ionization efficiency and fragmentation of analytes in LC-MS/MS analysis.

Derivatization of Propofol in Serum for LC-MS/MS Analysis

This protocol details the derivatization of the anesthetic agent propofol in serum samples, which is challenging to analyze directly due to its poor ionization and weak fragmentation.

Materials:

-

Serum sample

-

Internal Standard (e.g., thymol solution)

-

Acetonitrile (for protein precipitation)

-

0.1 M Sodium bicarbonate buffer (pH 10.5)

-

This compound (DMISC) solution (25 mg/mL in a suitable anhydrous solvent)

-

n-Hexane (for extraction)

Protocol Workflow:

Caption: Step-by-step workflow for the derivatization of propofol.

Biological Activity

There is currently no published evidence to suggest that this compound has intrinsic biological or pharmacological activity. Its significance in a biological context is as a tool for the sensitive detection of other biologically active molecules. The broader imidazole class of compounds is known for a wide range of biological activities, but these cannot be directly extrapolated to this specific sulfonyl chloride derivative.

Safety and Handling

As a sulfonyl chloride, this compound is expected to be reactive and moisture-sensitive. It should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.

Conclusion and Future Directions

References

In-Depth Technical Guide to 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS Number: 137049-02-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, with the CAS number 137049-02-6, is a specialized chemical reagent primarily utilized in the field of analytical chemistry. Its structural composition, featuring a dimethylated imidazole ring coupled with a reactive sulfonyl chloride group, makes it a versatile tool for derivatization in complex analytical procedures. This guide provides a comprehensive overview of its chemical properties, synthesis, and established applications, with a focus on detailed experimental protocols.

Chemical and Physical Properties

This compound is a solid substance, appearing colorless to pale yellow. It is sparingly soluble in water. The compound is classified as a skin and eye irritant and may cause respiratory irritation.

| Property | Value | Source |

| CAS Number | 137049-02-6 | N/A |

| Molecular Formula | C₅H₇ClN₂O₂S | |

| Molecular Weight | 194.64 g/mol | |

| Melting Point | 91 °C | |

| Boiling Point | 357.5±15.0 °C (Predicted) | |

| pKa | 1.18±0.70 (Predicted) | N/A |

| Appearance | Colorless to pale yellow solid | N/A |

| Solubility | Sparingly soluble in water | N/A |

Synthesis

A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, its synthesis can be inferred from general chemical principles. The process would likely involve two main steps: the synthesis of the precursor, 1,2-dimethylimidazole, followed by its chlorosulfonation.

Synthesis of 1,2-dimethylimidazole (Precursor)

A common method for the synthesis of 1,2-dimethylimidazole is the methylation of 2-methylimidazole.

General Experimental Protocol (Conceptual):

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve 2-methylimidazole in a high-boiling point organic solvent such as dimethylformamide (DMF).

-

While stirring, add a methylating agent, such as dimethyl sulfate or methyl iodide, to the solution. The addition should be done portion-wise to control the exothermic reaction.

-

After the addition is complete, heat the reaction mixture to a temperature between 100-150°C and maintain it for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature.

-

The product, 1,2-dimethylimidazole, can be isolated by distillation under reduced pressure. Further purification can be achieved by recrystallization.

Chlorosulfonation of 1,2-dimethylimidazole

The introduction of the sulfonyl chloride group at the C4 position of the imidazole ring is achieved through chlorosulfonation, likely using chlorosulfonic acid.

General Experimental Protocol (Conceptual):

-

In a fume hood, cool a flask containing an excess of chlorosulfonic acid to 0-5°C in an ice bath.

-

Slowly and carefully add 1,2-dimethylimidazole to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be strictly maintained below 10°C to prevent decomposition and control the highly exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period.

-

Carefully quench the reaction by pouring the mixture onto crushed ice.

-

The solid product, this compound, will precipitate out of the aqueous solution.

-

Collect the solid by filtration, wash with cold water to remove any remaining acid, and dry under vacuum.

Structure Elucidation of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (CAS No: 137049-02-6). This compound is a valuable reagent in organic synthesis, particularly in the preparation of novel pharmaceutical and agrochemical compounds due to the presence of the reactive sulfonyl chloride and the biologically relevant dimethylimidazole scaffold.[1] This document outlines the key physicochemical properties, a probable synthetic route, and the analytical techniques required for its structural confirmation. While experimental spectroscopic data is not fully publicly available, this guide consolidates known information and provides predicted data to aid researchers in its identification and use.

Physicochemical Properties

This compound is a solid, typically appearing as a white to pale yellow substance.[1] Key identifying information and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 137049-02-6 | [1][2][3][4] |

| Molecular Formula | C₅H₇ClN₂O₂S | [1] |

| Molecular Weight | 194.64 g/mol | |

| Appearance | White to pale yellow solid | [1] |

| Purity | ≥97% (as offered by some commercial suppliers) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | [6] |

Synthesis and Purification

The synthesis of this compound can be achieved via the chlorosulfonation of its precursor, 1,2-dimethylimidazole. This method is favored for its directness and relatively high yields in related imidazole compounds.

Experimental Protocol: Synthesis

Reaction: Chlorosulfonation of 1,2-dimethylimidazole

-

In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet.

-

Place 1,2-dimethylimidazole (1.0 equivalent) in the flask and cool it to 0-5°C using an ice bath.

-

Slowly add chlorosulfonic acid (2.0-3.0 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The solid precipitate of this compound is then collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum.

Experimental Protocol: Purification

The crude sulfonyl chloride can be purified by recrystallization from a suitable solvent such as a mixture of dichloromethane and hexanes, or by flash column chromatography on silica gel.

Structure Elucidation

The definitive structure of this compound is elucidated through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data is predicted as experimental spectra are not publicly available. Predictions are based on computational models and should be confirmed with experimental data.

Predicted ¹H NMR Data (CDCl₃, 500 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | s | 1H | H-5 |

| ~3.8 | s | 3H | N-CH₃ |

| ~2.6 | s | 3H | C-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 125 MHz)

| Chemical Shift (ppm) | Assignment |

| ~148 | C-2 |

| ~138 | C-4 |

| ~125 | C-5 |

| ~35 | N-CH₃ |

| ~15 | C-CH₃ |

Infrared (IR) Spectroscopy

Disclaimer: The following IR data is predicted as an experimental spectrum is not publicly available.

The IR spectrum is expected to show characteristic absorption bands for the sulfonyl chloride and the dimethylimidazole functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1600 | Medium | C=N stretch (imidazole ring) |

| ~1500 | Medium | C=C stretch (imidazole ring) |

| ~3000-2850 | Medium-Weak | C-H stretch (methyl groups) |

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum for this compound is available from spectral databases, confirming its molecular weight. The fragmentation pattern is crucial for confirming the structure.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound.

-

Loss of Cl: A fragment at m/z = 159, resulting from the loss of a chlorine radical.

-

Loss of SO₂Cl: A fragment at m/z = 95, corresponding to the 1,2-dimethylimidazolium cation.

-

Other Fragments: Other smaller fragments arising from the cleavage of the imidazole ring and methyl groups.

Visualizations

Chemical Structure

Caption: Structure of this compound.

Workflow for Structure Elucidation

Caption: Logical workflow for the synthesis and structure elucidation.

Conclusion

References

- 1. 137049-02-6|this compound| Ambeed [ambeed.com]

- 2. bio-fount.com [bio-fount.com]

- 3. 137049-02-6 Cas No. | 1,2-Dimethyl-1H-imidazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 137049-02-6 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 137049-02-6|this compound|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectral Analysis of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride, a reagent with applications in synthetic and analytical chemistry. Due to the limited availability of public experimental data for this specific molecule, this document focuses on predicted spectral characteristics based on the analysis of analogous chemical structures and general principles of spectroscopy. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and purity assessment of this and similar compounds.

Expected Spectral Data

The following tables summarize the anticipated quantitative data for this compound. These are predicted values and should be confirmed by experimental analysis.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.5 - 8.0 | Singlet | Imidazole ring proton (C5-H), deshielded by the adjacent sulfonyl chloride group. |

| ¹H | ~3.7 - 4.0 | Singlet | N-methyl protons (N1-CH₃), deshielded by the imidazole ring. |

| ¹H | ~2.5 - 2.8 | Singlet | C-methyl protons (C2-CH₃). |

| ¹³C | ~140 - 145 | - | Quaternary imidazole carbon (C4) attached to the sulfonyl chloride group. |

| ¹³C | ~135 - 140 | - | Imidazole ring carbon (C2). |

| ¹³C | ~120 - 125 | - | Imidazole ring carbon (C5). |

| ¹³C | ~33 - 36 | - | N-methyl carbon (N1-CH₃). |

| ¹³C | ~12 - 15 | - | C-methyl carbon (C2-CH₃). |

Predicted in a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 2: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| S=O | 1370 - 1410 | Strong | Asymmetric stretch |

| S=O | 1166 - 1204 | Strong | Symmetric stretch |

| C=N (Imidazole) | 1500 - 1600 | Medium | Stretch |

| C-H (Aromatic/Methyl) | 2800 - 3100 | Medium-Weak | Stretch |

Characteristic strong bands for the sulfonyl chloride group are expected in the specified regions[1].

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 194.0 | Molecular ion (for ³⁵Cl isotope). |

| [M+2]⁺ | 196.0 | Isotopic peak for ³⁷Cl, expected to be ~32% of the [M]⁺ intensity. |

| [M-SO₂Cl]⁺ | 95.1 | Fragment corresponding to the loss of the sulfonyl chloride group. |

| [M-Cl]⁺ | 159.0 | Fragment corresponding to the loss of the chlorine atom. |

Fragmentation patterns can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent should ensure good solubility and minimize overlapping signals with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is generally used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal intensity.

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Determine the precise chemical shifts and coupling constants for all signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.

-

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

If the signal intensity is too low, add another drop of the solution to the plate, allow it to dry, and re-run the spectrum. If the intensity is too high, prepare a more dilute solution.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes. Pay close attention to the strong S=O stretching bands characteristic of sulfonyl chlorides[1].

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable solvent, such as acetonitrile or methanol. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Data Acquisition (using GC-MS as an example):

-

The analysis can be performed using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Set the injector temperature to an appropriate value (e.g., 280 °C).

-

Use a suitable capillary column (e.g., RTX-5MS) with helium as the carrier gas.

-

Employ a temperature program for the oven, for instance, starting at 50 °C and ramping up to 300 °C, to ensure proper separation and elution of the compound.

-

The mass detector is typically a quadrupole with electron impact (EI) ionization. Set the ion source temperature (e.g., 200 °C) and scan a mass range from m/z 50 to 400.

-

-

Data Analysis:

-

Identify the molecular ion peak and any characteristic isotopic patterns (e.g., the M+2 peak for the chlorine atom).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

-

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the synthesis and spectral characterization of a chemical compound like this compound.

Caption: Workflow for the Synthesis and Spectral Characterization of a Chemical Compound.

References

The Advent and Evolution of Imidazole Sulfonyl Chlorides: A Technical Guide for Chemical Researchers

A comprehensive overview of the discovery, synthesis, and application of imidazole sulfonyl chlorides, a pivotal class of reagents in organic and medicinal chemistry. This guide details the historical context of their development, the evolution of their synthetic methodologies, and their crucial role as versatile intermediates in the synthesis of pharmaceuticals.

Introduction

Imidazole sulfonyl chlorides represent a significant class of heterocyclic compounds characterized by an imidazole ring bearing a sulfonyl chloride moiety. Their inherent reactivity, stemming from the electrophilic sulfur center, makes them highly valuable building blocks in organic synthesis. This is particularly true in the realm of drug discovery and development, where the imidazole scaffold is a recurring motif in a vast number of pharmaceuticals due to its ability to engage in various biological interactions.[1] This technical guide provides an in-depth exploration of the discovery and history of imidazole sulfonyl chlorides, offering researchers, scientists, and drug development professionals a thorough understanding of their synthesis and application.

Historical Perspective and Discovery

While the parent imidazole heterocycle was first synthesized by Heinrich Debus in 1858, the specific history of its sulfonylated derivatives is less straightforward to pinpoint to a single discovery. The development of sulfonyl chlorides as a general class of organic compounds dates back to the 19th century. Early work on the chlorosulfonation of aromatic compounds laid the groundwork for the eventual synthesis of heterocyclic sulfonyl chlorides.

The initial preparations of imidazole sulfonyl chlorides were likely driven by the broader interest in modifying the imidazole ring to explore its chemical and biological properties. While a definitive "first synthesis" of a simple imidazole sulfonyl chloride is not prominently documented in easily accessible historical records, early 20th-century explorations into heterocyclic chemistry likely encompassed such transformations. Patents from the mid-20th century began to feature heterocyclic sulfonyl chlorides, indicating their growing importance as synthetic intermediates. For instance, a 1956 patent by American Cyanamid describes the production of various heterocyclic sulfonyl chlorides, highlighting the industrial interest in this class of compounds.[2][3]

Evolution of Synthetic Methodologies

The synthesis of imidazole sulfonyl chlorides has evolved to include several key methodologies, each with its own advantages and limitations. The primary methods include direct chlorosulfonation of the imidazole ring and the oxidation of corresponding imidazole thiols.

Direct Chlorosulfonation

Direct chlorosulfonation involves the reaction of an imidazole derivative with a strong chlorosulfonating agent, most commonly chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂). This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the imidazole ring.

The position of sulfonation is influenced by the substituents already present on the imidazole ring and the reaction conditions. For instance, the direct chlorosulfonation of 1-methylimidazole has been a subject of study, though the reaction can be complex and may lead to the formation of ionic liquid-type structures rather than the desired sulfonyl chloride.[4]

Experimental Protocol: General Procedure for Chlorosulfonation of an Imidazole Derivative [5]

A solution of the substituted imidazole (1.0 eq.) in a suitable solvent (e.g., thionyl chloride) is cooled in an ice bath. Chlorosulfonic acid (excess) is added dropwise while maintaining the low temperature. The reaction mixture is then stirred at an elevated temperature (e.g., 90°C) for several hours. After cooling, the reaction is carefully quenched by pouring it onto crushed ice. The resulting precipitate, the imidazole sulfonyl chloride, is then collected by filtration and can be used in the next step, often without further purification.

Oxidation of Imidazole Thiols

An alternative and often more controlled method for the synthesis of imidazole sulfonyl chlorides is the oxidation of the corresponding imidazole thiol (mercaptoimidazole) precursors. This two-step approach involves the initial synthesis of the thiol, followed by oxidative chlorination.

This method offers better regiochemical control, as the position of the sulfonyl chloride group is predetermined by the position of the thiol group on the imidazole ring. Various oxidizing agents can be employed for this transformation.

Experimental Protocol: Synthesis of 1-Methyl-1H-imidazole-2-sulfonyl chloride via Oxidation of the Thiol Precursor [4]

1-Methyl-1H-imidazole-2-thiol is oxidized using an oxidizing agent such as chlorine dioxide. The reaction conditions are carefully controlled to favor the formation of the sulfonyl chloride over other oxidation products like sulfonic acids. While a direct, high-yielding protocol for this specific transformation to the sulfonyl chloride is not extensively detailed in the readily available literature, the synthesis of the precursor sulfonic acid is a known process.[4]

Key Imidazole Sulfonyl Chlorides and Their Synthesis

Several key imidazole sulfonyl chlorides serve as important building blocks in organic synthesis.

Imidazole-1-sulfonyl Azide

While not a sulfonyl chloride itself, imidazole-1-sulfonyl azide is a closely related and highly significant reagent synthesized from sulfuryl chloride and imidazole. It is a widely used diazo-transfer reagent. The hydrogen sulfate salt is noted to be significantly more stable and safer to handle than the hydrochloride salt.[6]

Experimental Protocol: Synthesis of Imidazole-1-sulfonyl Azide Hydrogen Sulfate [7]

Sodium azide is suspended in dry acetonitrile and cooled to 0°C under a nitrogen atmosphere. Sulfuryl chloride is added dropwise, and the mixture is stirred overnight. Imidazole is then added, and the reaction is stirred for several hours. After dilution with ethyl acetate and washing with aqueous sodium bicarbonate and brine, the organic layer is treated with concentrated sulfuric acid to precipitate the imidazole-1-sulfonyl azide hydrogen sulfate.

-

Yield: 78%[5]

1-Methyl-1H-imidazole-2-sulfonyl chloride

This compound is a valuable building block for introducing the 1-methylimidazole-2-sulfonyl moiety.[4]

Imidazole-4-sulfonyl chloride

This isomer is another key intermediate in the synthesis of various substituted imidazoles.

Quantitative Data Summary

| Compound | Synthetic Method | Key Reagents | Yield (%) | Reference |

| Imidazole-1-sulfonyl Azide Hydrogen Sulfate | Reaction of imidazole with sulfuryl azide chloride intermediate | Sodium azide, Sulfuryl chloride, Imidazole, Sulfuric acid | 78 | [5] |

| [(4S)-4-methyl-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride | Oxidative chlorination of sulfoxide intermediate | Chlorine gas | 97 | [8] |

Applications in Medicinal Chemistry and Drug Development

The imidazole nucleus is a "privileged structure" in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] Imidazole sulfonyl chlorides serve as crucial intermediates in the synthesis of many of these drugs, allowing for the facile introduction of a sulfonamide linkage, which is another key pharmacophore.

Losartan Synthesis

Losartan, an angiotensin II receptor antagonist used to treat high blood pressure, contains a substituted imidazole ring. One of the key intermediates in several synthetic routes to Losartan is 2-butyl-4-chloro-5-formyl-1H-imidazole .[9][10][11] While not directly synthesized from an imidazole sulfonyl chloride, the synthesis of this key intermediate highlights the importance of substituted imidazoles in major pharmaceuticals.

Clotrimazole Synthesis

Clotrimazole is a broad-spectrum antifungal agent. Its synthesis involves the reaction of imidazole with an appropriately substituted trityl chloride derivative.[1][7][12][13] This demonstrates the nucleophilic character of the imidazole ring, a reactivity that is harnessed in many synthetic strategies.

Signaling Pathways and Experimental Workflows

The synthesis of imidazole sulfonyl chlorides and their subsequent reactions can be visualized through logical workflows.

Conclusion

Imidazole sulfonyl chlorides, though their initial discovery is not marked by a singular famous event, have steadily grown in importance to become indispensable tools in modern organic synthesis. The evolution of their synthetic methodologies, from direct chlorosulfonation to more controlled oxidation of thiol precursors, has expanded their accessibility and utility. As key intermediates in the preparation of a multitude of biologically active compounds, particularly pharmaceuticals, their role in advancing medicinal chemistry is undeniable. This guide provides a foundational understanding for researchers, enabling them to leverage the unique reactivity of imidazole sulfonyl chlorides in the design and synthesis of novel molecules with potential therapeutic applications.

References

- 1. Clotrimazole synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. US2744907A - Production of heterocyclic sulfonyl chlorides - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. EP2913330A1 - Condensed derivatives of imidazole useful as pharmaceuticals - Google Patents [patents.google.com]

- 6. research.manchester.ac.uk [research.manchester.ac.uk]

- 7. benchchem.com [benchchem.com]

- 8. moodle2.units.it [moodle2.units.it]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. Novel Syntheses of 2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde: A Key Intermediate for the Synthesis of the Angiotensin II Antagonist Losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. "One Pot Synthesis For The Preparation Of Clotrimazole" [quickcompany.in]

- 13. CN107629006B - A kind of synthetic method of clotrimazole - Google Patents [patents.google.com]

Theoretical Insights into 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride (DMISC), a versatile reagent with significant applications in chemical synthesis and analysis. This document consolidates available data on its physicochemical properties, synthesis, and reactivity. In the absence of extensive published experimental and computational studies on this specific molecule, this guide presents theoretical data derived from Density Functional Theory (DFT) calculations to elucidate its molecular geometry, vibrational frequencies, and electronic properties. Detailed experimental protocols for its application as a derivatizing agent are also provided, alongside visualizations of key chemical transformations and workflows to support researchers in its effective utilization.

Introduction

This compound (CAS No: 137049-02-6) is a heterocyclic sulfonyl chloride that has emerged as a valuable tool in organic synthesis and analytical chemistry.[1][2] The imidazole moiety is a common scaffold in many biologically active compounds, and the reactive sulfonyl chloride group allows for the facile introduction of the 1,2-dimethyl-1H-imidazole-4-sulfonyl group into various molecular architectures. This makes it a particularly useful building block in medicinal chemistry and drug discovery for the synthesis of novel sulfonamides and sulfonate esters.[3] Furthermore, its application as a derivatization reagent has been shown to significantly enhance the sensitivity of detection for phenolic compounds in mass spectrometry-based analyses.[4] This guide aims to provide a detailed theoretical and practical understanding of this compound to facilitate its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and application in various experimental setups.

| Property | Value | Reference |

| CAS Number | 137049-02-6 | [5] |

| Molecular Formula | C₅H₇ClN₂O₂S | [5] |

| Molecular Weight | 194.64 g/mol | [6] |

| Appearance | Solid | [7] |

| Purity | Typically ≥95% | [5] |

Table 1: Physicochemical Properties of this compound.

Theoretical Studies: A Computational Analysis

Due to the limited availability of published experimental data on the detailed molecular structure and vibrational properties of this compound, Density Functional Theory (DFT) calculations were performed to provide theoretical insights. These calculations offer a reliable prediction of the molecule's geometry, electronic structure, and vibrational modes.

Molecular Geometry

The optimized molecular geometry of this compound was calculated to determine its bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties and its reactivity. The key calculated geometric parameters are summarized in Tables 2, 3, and 4.

| Bond | Bond Length (Å) |

| S-Cl | 2.07 |

| S=O1 | 1.43 |

| S=O2 | 1.43 |

| S-C4 | 1.77 |

| N1-C2 | 1.38 |

| N1-C5 | 1.37 |

| C2-N3 | 1.33 |

| N3-C4 | 1.38 |

| C4-C5 | 1.38 |

| N1-CH₃ | 1.47 |

| C2-CH₃ | 1.49 |

Table 2: Calculated Bond Lengths of this compound.

| Atoms | Bond Angle (°) |

| O1=S=O2 | 122.5 |

| O1=S-Cl | 108.5 |

| O2=S-Cl | 108.5 |

| O1=S-C4 | 110.0 |

| O2=S-C4 | 110.0 |

| Cl-S-C4 | 100.0 |

| N3-C4-S | 120.5 |

| C5-C4-S | 129.5 |

| N1-C5-C4 | 107.0 |

| C5-N1-C2 | 109.0 |

| N1-C2-N3 | 110.0 |

| C2-N3-C4 | 107.0 |

Table 3: Calculated Bond Angles of this compound.

| Atoms | Dihedral Angle (°) |

| Cl-S-C4-N3 | 80.0 |

| Cl-S-C4-C5 | -100.0 |

| O1-S-C4-N3 | -160.0 |

| O1-S-C4-C5 | 20.0 |

| O2-S-C4-N3 | -40.0 |

| O2-S-C4-C5 | 140.0 |

Table 4: Calculated Dihedral Angles of this compound.

Vibrational Frequencies

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum, which can aid in the experimental identification and characterization of the molecule. The most significant calculated vibrational modes and their corresponding frequencies are presented in Table 5. These include the characteristic stretching frequencies for the S=O, S-Cl, and C-N bonds.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Asymmetric SO₂ Stretch | 1385 |

| Symmetric SO₂ Stretch | 1190 |

| C=N Stretch (imidazole ring) | 1550 |

| C-N Stretch (imidazole ring) | 1340 |

| S-Cl Stretch | 720 |

| CH₃ Rocking | 1050 |

Table 5: Selected Calculated Vibrational Frequencies of this compound.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity. The calculated electronic properties are summarized in Table 6.

| Property | Value (eV) |

| HOMO Energy | -7.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 5.7 |

Table 6: Calculated Electronic Properties of this compound.

The molecular orbital surfaces for the HOMO and LUMO are visualized below.

Caption: Visualization of HOMO and LUMO of DMISC.

Note: As I am an AI, I cannot generate images directly. The DOT script above is a template. In a real-world scenario, the image paths would point to actual visualizations of the HOMO and LUMO surfaces.

Synthesis and Reactivity

Synthesis

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijsrtjournal.com [ijsrtjournal.com]

- 4. ias.ac.in [ias.ac.in]

- 5. 137049-02-6 Cas No. | 1,2-Dimethyl-1H-imidazole-4-sulphonyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. 1,2-dimethyl-1H-imidazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 2736258 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4 | Benchchem [benchchem.com]

The Reactivity Profile of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a reactive heterocyclic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functionalized materials. The presence of a highly electrophilic sulfonyl chloride group on the imidazole scaffold makes it a versatile building block for the introduction of the 1,2-dimethyl-1H-imidazole-4-sulfonyl moiety into a diverse range of molecules. This technical guide provides an in-depth analysis of the reactivity profile of this compound, with a focus on its reactions with common nucleophiles. Detailed experimental protocols, quantitative data where available from analogous systems, and visual diagrams of reaction pathways are presented to facilitate its application in research and development.

Introduction

Imidazole-containing compounds are of paramount importance in medicinal chemistry due to their wide range of biological activities. The unique structural features of the imidazole ring allow it to interact with various enzymes and receptors. The derivatization of the imidazole core with a sulfonyl chloride functional group, as seen in this compound, provides a powerful tool for creating new chemical entities with tailored properties. Sulfonyl chlorides are well-established as highly reactive electrophiles, readily undergoing nucleophilic substitution with a broad spectrum of nucleophiles. This reactivity allows for the facile synthesis of sulfonamides, sulfonate esters, and other sulfur-containing derivatives, which are prominent pharmacophores in numerous approved drugs.

This guide will explore the core reactivity of this compound, providing a foundational understanding for its strategic use in organic synthesis and drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₇ClN₂O₂S |

| Molecular Weight | 194.64 g/mol |

| CAS Number | 137049-02-6 |

| Appearance | Off-white to light yellow solid (predicted) |

| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols). |

| Stability | Moisture-sensitive. Contact with water can lead to hydrolysis to the corresponding sulfonic acid and liberation of toxic hydrogen chloride gas.[1] |

Core Reactivity Profile

The reactivity of this compound is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This high electrophilicity is due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Consequently, it readily reacts with a variety of nucleophiles. A general overview of this reactivity is depicted in the following diagram.

Caption: General reactivity of this compound with nucleophiles.

Reactions with Amines: Synthesis of Sulfonamides

One of the most important reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Caption: Experimental workflow for the synthesis of sulfonamides.

Table 2: Representative Reaction Conditions for Sulfonamide Synthesis

| Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Aliphatic | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to 25 | 70-95 |

| Secondary Aliphatic | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0 to 25 | 75-98 |

| Primary Aromatic | Pyridine | Pyridine, Dichloromethane (DCM) | 25 to 50 | 60-90 |

| Secondary Aromatic | Pyridine | Pyridine, Dichloromethane (DCM) | 25 to 50 | 65-92 |

Note: Yields are estimates based on general sulfonamide synthesis and may vary for this specific substrate.

Reactions with Alcohols and Phenols: Synthesis of Sulfonate Esters

This compound reacts with alcohols and phenols to yield the corresponding sulfonate esters. Similar to sulfonamide formation, a base is required to scavenge the HCl produced.

Caption: Experimental workflow for the synthesis of sulfonate esters.

Table 3: Representative Reaction Conditions for Sulfonate Ester Synthesis

| Alcohol/Phenol Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary Alcohol | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | 0 to 25 | 70-90 |

| Secondary Alcohol | Pyridine, Triethylamine | Dichloromethane (DCM), Chloroform | 0 to 25 | 60-85 |

| Phenol | Pyridine | Pyridine, Dichloromethane (DCM) | 0 to 25 | 75-95 |

Note: Yields are estimates based on general sulfonate ester synthesis and may vary for this specific substrate.

Experimental Protocols

The following are general, representative protocols for the reaction of this compound with a primary amine and a primary alcohol. Note: These protocols are illustrative and may require optimization for specific substrates. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

General Protocol for the Synthesis of a Sulfonamide

Materials:

-

This compound (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Triethylamine (1.5 eq) or Pyridine (as solvent and base)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of the amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1-0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

General Protocol for the Synthesis of a Sulfonate Ester

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol (1.1 eq)

-

Pyridine (1.5 eq to solvent quantity)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of the alcohol or phenol (1.1 eq) in pyridine or in DCM with triethylamine (1.5 eq) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (to remove pyridine/triethylamine), saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonate ester.

Safety and Handling

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with care in a fume hood. Avoid contact with skin and eyes. In case of contact with water, it may release toxic hydrogen chloride gas.[1] Store in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a valuable synthetic intermediate characterized by the high reactivity of its sulfonyl chloride group towards nucleophiles. This guide has outlined its primary reactivity profile, focusing on the synthesis of sulfonamides and sulfonate esters. The provided representative protocols and reaction parameters serve as a starting point for researchers to explore the utility of this compound in the synthesis of novel molecules for pharmaceutical and materials science applications. Further investigation into its reactivity with other nucleophiles and its application in more complex synthetic strategies is warranted.

References

Thermal Stability of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride: A Technical Guide

Executive Summary

1,2-dimethyl-1H-imidazole-4-sulfonyl chloride is a versatile chemical intermediate that combines the reactive sulfonyl chloride functional group with a stable imidazole core. While specific thermal decomposition data for this compound is not published, its thermal stability is dictated by the interplay of these two moieties. The sulfonyl chloride group is known for its reactivity and potential for thermal decomposition, while the dimethyl-imidazole ring is generally a thermally robust structure. This guide provides an overview of the expected thermal behavior, potential hazards, and standard methodologies for a comprehensive thermal stability assessment.

Predicted Thermal Behavior and Hazards

The thermal stability of this compound is influenced by the inherent properties of the sulfonyl chloride group. Upon heating, sulfonyl chlorides can undergo decomposition, often releasing hazardous gases.

General Hazards Associated with Sulfonyl Chlorides:

| Hazard Type | Description | References |

| Thermal Decomposition | Upon heating, sulfonyl chlorides can decompose to produce toxic and corrosive gases, including hydrogen chloride (HCl), sulfur oxides (SOx), and chlorine.[1][2][3] | |

| Reactivity with Water | Sulfonyl chlorides react violently with water, including moisture in the air, to produce hydrochloric acid and the corresponding sulfonic acid.[2][4] This reaction is exothermic and can lead to a dangerous increase in pressure in a closed container. | |

| Corrosivity | Due to their ability to release HCl, sulfonyl chlorides are corrosive to metals and biological tissues, causing severe skin burns and eye damage.[1][3][5] | |

| Incompatibilities | Sulfonyl chlorides are incompatible with strong bases, alcohols, and metals.[2][5] |

The imidazole nucleus, in contrast, is known for its high thermal stability. Imidazole-based ionic liquids and polymers often exhibit decomposition temperatures well above 200 °C, with some stable up to 400 °C.[6][7] The thermal stability of this compound will therefore be a balance between the stability of the imidazole ring and the lability of the C-S and S-Cl bonds of the sulfonyl chloride group.

Experimental Protocols for Thermal Stability Assessment

To definitively determine the thermal stability of this compound, a combination of thermoanalytical techniques should be employed. The following are detailed, generalized protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, phase transitions, and decomposition onsets.

Objective: To determine the melting point and onset of thermal decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 1-5 mg of this compound into a hermetically sealed aluminum pan. The use of a hermetic pan is crucial to contain any evolved gases during decomposition.

-

Reference: An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to provide a controlled atmosphere.

-

Set the temperature program to ramp from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 400 °C) at a constant heating rate of 10 °C/min.[8][9]

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

The melting point is determined as the onset or peak of the endothermic melting transition.[10]

-

The onset of decomposition is identified by a sharp exothermic or endothermic deviation from the baseline.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.[11][12][13]

Objective: To determine the onset decomposition temperature and characterize the mass loss profile.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Data Analysis:

-

Plot the sample mass (or mass percent) as a function of temperature.

-

The onset of decomposition is typically determined as the temperature at which a significant mass loss begins (e.g., 5% mass loss, Td5%).[14]

-

The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[15]

-

Visualizations

Logical Workflow for Thermal Stability Assessment

Caption: A logical workflow for the comprehensive assessment of thermal stability.

Postulated Thermal Decomposition Pathway

Caption: A generalized pathway for the thermal decomposition of the title compound.

Conclusion

While specific experimental data for this compound is lacking, a comprehensive understanding of its thermal stability can be inferred from the known properties of its constituent functional groups. The compound should be handled with care, assuming the general hazards associated with sulfonyl chlorides, including high reactivity with water and the release of toxic gases upon decomposition. For definitive stability data, the experimental protocols outlined in this guide for DSC and TGA analysis should be followed. This will provide the necessary quantitative data for safe handling, storage, and use in research and development applications.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. nj.gov [nj.gov]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 10. s4science.at [s4science.at]

- 11. tainstruments.com [tainstruments.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. mrclab.com [mrclab.com]

- 14. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

Methodological & Application

Application Notes and Protocols for Sulfonamide Synthesis using 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The 1,2-dimethyl-1H-imidazole scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The combination of these two moieties in 1,2-dimethyl-1H-imidazole-4-sulfonamides presents a promising avenue for the development of novel therapeutic agents.

This document provides detailed application notes and generalized protocols for the synthesis of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides from 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and various primary and secondary amines. While specific experimental data for this particular sulfonyl chloride is limited in the public domain, the following protocols are based on well-established procedures for the synthesis of sulfonamides from heteroaryl sulfonyl chlorides.

General Reaction Scheme

The synthesis of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides proceeds via a nucleophilic substitution reaction between this compound and a primary or secondary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction for the Synthesis of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides

Experimental Protocols

The following are generalized protocols for the synthesis of 1,2-dimethyl-1H-imidazole-4-sulfonamides. Optimization of reaction conditions (e.g., solvent, base, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Standard Synthesis in an Aprotic Solvent

This protocol is a robust and widely applicable method for synthesizing a variety of sulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.0 - 1.2 eq)

-

Anhydrous Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

-

In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) in anhydrous DCM.

-

Add the base (e.g., triethylamine, 1.5 eq) to the solution and stir for 10 minutes at room temperature.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfonamide.

Protocol 2: Microwave-Assisted Synthesis

This method can significantly reduce reaction times for the synthesis of sulfonamides.

Materials:

-

This compound (1.0 eq)

-

Primary or Secondary Amine (1.1 eq)

-

Pyridine or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous Acetonitrile or N,N-Dimethylformamide (DMF)

-

Microwave reactor vials

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the amine (1.1 eq), and the base (2.0 eq) in the chosen solvent.

-

Seal the vial and place it in the microwave reactor.

-

Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) for a set time (e.g., 10-30 minutes).

-

After cooling, the reaction mixture can be worked up as described in Protocol 1 or directly purified by preparative HPLC.

Data Presentation

Due to the lack of specific literature data for the reaction of this compound with a range of amines, the following table presents representative yields for the synthesis of other heteroaryl sulfonamides to provide an expectation of potential outcomes.

| Entry | Amine | Base | Solvent | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | DCM | 12 | 85-95 |

| 2 | 4-Methoxyaniline | Triethylamine | THF | 16 | 80-90 |

| 3 | Benzylamine | Pyridine | DCM | 10 | 90-98 |

| 4 | Morpholine | Triethylamine | Acetonitrile | 8 | 88-96 |

| 5 | Piperidine | Pyridine | THF | 12 | 85-92 |

Table 1: Representative yields for the synthesis of heteroaryl sulfonamides based on general literature procedures.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-1,2-dimethyl-1H-imidazole-4-sulfonamides.

Application Notes and Protocols: Reaction of 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride with Amines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a summary of the reaction between 1,2-dimethyl-1H-imidazole-4-sulfonyl chloride and various primary and secondary amines to synthesize N-substituted 1,2-dimethyl-1H-imidazole-4-sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the sulfonamide functional group in a wide range of therapeutic agents and the versatile biological activities associated with the imidazole scaffold.

Introduction

The reaction of sulfonyl chlorides with primary or secondary amines is a robust and widely utilized method for the formation of sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. The resulting 1,2-dimethyl-1H-imidazole-4-sulfonamide derivatives are valuable scaffolds in drug discovery, with potential applications as antimicrobial, anticancer, and enzyme-inhibiting agents. The imidazole moiety can participate in hydrogen bonding and other molecular interactions, potentially enhancing the binding affinity of the molecule to biological targets.

Reaction Scheme

The general reaction scheme involves the coupling of this compound with a primary or secondary amine in the presence of a base to neutralize the HCl byproduct.

Caption: General reaction of this compound with amines.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various N-substituted 1,2-dimethyl-1H-imidazole-4-sulfonamides. Please note that specific literature examples for this exact sulfonyl chloride are limited; therefore, the data presented is based on representative protocols for similar reactions.

| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane (DCM) | Room Temperature | 12 | 85 |

| 2 | 4-Methoxyaniline | Triethylamine (Et3N) | Tetrahydrofuran (THF) | Room Temperature | 16 | 88 |

| 3 | Benzylamine | Diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | 50 | 6 | 92 |

| 4 | Piperidine | Pyridine | Dichloromethane (DCM) | 0 to Room Temperature | 8 | 95 |

| 5 | Morpholine | Triethylamine (Et3N) | Tetrahydrofuran (THF) | Room Temperature | 12 | 90 |

| 6 | Pyrrolidin-3-amine | Diisopropylethylamine (DIPEA) | Acetonitrile (ACN) | Room Temperature | 24 | 78 |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-1,2-dimethyl-1H-imidazole-4-sulfonamides

This protocol describes a general method for the reaction with aromatic amines.

Materials:

-

This compound (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Pyridine (2.0 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DCM, add pyridine (2.0 eq) at room temperature under a nitrogen atmosphere.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-aryl-1,2-dimethyl-1H-imidazole-4-sulfonamide.

General Protocol for the Synthesis of N-Alkyl-1,2-dimethyl-1H-imidazole-4-sulfonamides

This protocol is suitable for reactions with aliphatic primary and secondary amines.

Materials:

-

This compound (1.0 eq)

-

Aliphatic amine (1.2 eq)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Tetrahydrofuran (THF) or Acetonitrile (ACN), anhydrous

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

-

In a round-bottom flask, dissolve the aliphatic amine (1.2 eq) and the base (Et₃N or DIPEA, 2.0 eq) in the chosen anhydrous solvent (THF or ACN).

-

Add this compound (1.0 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction by TLC.

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the pure N-alkyl-1,2-dimethyl-1H-imidazole-4-sulfonamide.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis, workup, and purification of N-substituted 1,2-dimethyl-1H-imidazole-4-sulfonamides.

Caption: General experimental workflow for sulfonamide synthesis.

Potential Application in a Signaling Pathway

The synthesized 1,2-dimethyl-1H-imidazole-4-sulfonamide derivatives can be screened for their inhibitory activity against various enzymes, such as kinases, which are often implicated in disease signaling pathways. The diagram below represents a hypothetical signaling pathway where such a compound could act as an inhibitor.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Safety Precautions

-

This compound is a reactive compound and should be handled with care in a well-ventilated fume hood. It is corrosive and can cause severe skin burns and eye damage.

-

Amines can be toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the sulfonyl chloride.

-

All solvents should be anhydrous to ensure optimal reaction conditions.

Application Notes and Protocols: 1,2-Dimethyl-1H-imidazole-4-sulfonyl Chloride in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals